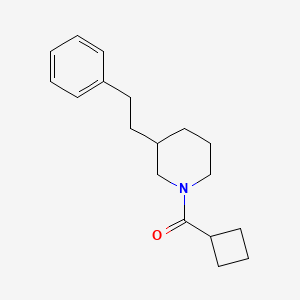
1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including addiction, epilepsy, and anxiety.
Mécanisme D'action
1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine increases the levels of GABA in the brain, leading to a calming effect and a reduction in neuronal excitability.
Biochemical and Physiological Effects
1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine has been shown to increase GABA levels in the brain, leading to a reduction in drug-seeking behavior and withdrawal symptoms in animal models of addiction. Similarly, 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine has demonstrated anticonvulsant activity in animal models of epilepsy, suggesting its potential as a new treatment option for this condition. Additionally, 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine in lab experiments is its high selectivity for GABA aminotransferase, making it a useful tool for studying the role of this enzyme in various neurological disorders. However, one limitation of using 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
For research may include clinical trials to evaluate the safety and efficacy of 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine in the treatment of addiction, epilepsy, and anxiety. Additionally, further studies may be needed to investigate the optimal dosing regimen and potential drug interactions of 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine.
Méthodes De Synthèse
The synthesis of 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine involves the reaction of 1-(cyclobutylcarbonyl)piperidine-4-carboxylic acid with 2-phenylethylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine in high purity.
Applications De Recherche Scientifique
1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine has been extensively studied for its therapeutic potential in the treatment of addiction, epilepsy, and anxiety. In preclinical studies, 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine has been shown to increase GABA levels in the brain, leading to a reduction in drug-seeking behavior and withdrawal symptoms in animal models of addiction. Similarly, 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine has demonstrated anticonvulsant activity in animal models of epilepsy, suggesting its potential as a new treatment option for this condition.
Propriétés
IUPAC Name |
cyclobutyl-[3-(2-phenylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c20-18(17-9-4-10-17)19-13-5-8-16(14-19)12-11-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEVDRFQBHMAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}phenol](/img/structure/B5976358.png)
![3-(3-fluorophenyl)-5-(spiro[2.4]hept-1-ylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5976362.png)
![N-methyl-6-oxo-1-(3-phenylpropyl)-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5976370.png)
![methyl 2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5976385.png)
![2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5976388.png)
![N-[3-(1-hydroxyethyl)phenyl]-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5976396.png)
![N-({1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinyl}methyl)-3-(trifluoromethyl)benzamide](/img/structure/B5976402.png)
![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5976410.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-benzyl-N-methylpropanamide](/img/structure/B5976422.png)
![methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5976426.png)
![3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione](/img/structure/B5976438.png)
![9-(4-methoxyphenyl)-7-(2-pyridinyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5976458.png)
![N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3-chromanecarboxamide](/img/structure/B5976462.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide](/img/structure/B5976466.png)